molecular formula C17H12F3NO3S B2542251 (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile CAS No. 1025860-65-4

(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile

Cat. No.: B2542251
CAS No.: 1025860-65-4
M. Wt: 367.34
InChI Key: FDMSEIBRCMPTIX-MHWRWJLKSA-N
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Description

(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile is a specialized chemical synthon designed for advanced heterocyclic synthesis in medicinal chemistry and drug discovery. This compound integrates a prop-2-enenitrile core, a structure recognized as a valuable scaffold in organic synthesis , with a 4-methylbenzenesulfonyl (tosyl) group and a 4-(trifluoromethoxy)phenyl moiety. The tosyl group is a versatile activating and protecting group in synthetic organic chemistry , while the trifluoromethoxy substituent is a common marker in agrochemical and pharmaceutical agents due to its ability to enhance metabolic stability and lipophilicity . The molecule is engineered to participate in various cyclization and coupling reactions, serving as a key precursor for constructing biologically active molecules. Its structural framework suggests potential application as a building block for novel compounds with potential interest in protease inhibition or as intermediates for fluorescent dyes and materials science, drawing parallels to the utility of other coumarin and benzopyrone derivatives . Researchers can leverage this compound to explore new chemical spaces in developing therapeutic candidates and functional materials.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3S/c1-12-2-8-15(9-3-12)25(22,23)16(11-21)10-13-4-6-14(7-5-13)24-17(18,19)20/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMSEIBRCMPTIX-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)OC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)OC(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the sulfonyl group and the introduction of the trifluoromethoxy group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to various derivatives depending on the nucleophile involved.

Scientific Research Applications

(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound 4-Methylbenzenesulfonyl, 4-(trifluoromethoxy)phenyl C₁₇H₁₂F₃NO₃S 367.07 High lipophilicity (CF₃), electron-withdrawing sulfonyl, nitrile reactivity
(E)-2-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile (49678-64-0) 4-Methylbenzenesulfonyl, 4-nitrophenyl C₁₇H₁₂N₂O₄S 340.35 Strong electron-withdrawing nitro group; higher reactivity but potential toxicity
(2Z)-2-(4-Bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile (872213-42-8) 4-Bromobenzenesulfonyl, 4-(methylsulfanyl)phenyl C₁₇H₁₃BrNO₂S₂ 421.37 Bromo (leaving group potential), methylsulfanyl (electron-donating)
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile (338403-12-6) 4-Chlorophenyl, 2-chloroaniline C₁₅H₁₀Cl₂N₂ 289.16 Dual chloro substituents, amino group (hydrogen bonding capability)
(2E)-2-(4-Bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile (1025214-96-3) 4-Bromobenzenesulfonyl, furan-carbonyl piperazinyl C₁₈H₁₆BrN₃O₄S 450.31 Piperazine (improves solubility), furan carbonyl (dipole interactions)

Key Insights:

Electronic Effects: The trifluoromethoxy group in the target compound provides moderate electron withdrawal, balancing reactivity and stability. Methylsulfanyl in donates electrons, altering electronic distribution compared to the target’s trifluoromethoxy.

Piperazinyl moieties (e.g., ) enhance solubility due to their basicity, a trait absent in the target compound.

Functional Group Reactivity :

  • Nitrile groups (common across all analogs) enable participation in click chemistry or nucleophilic additions.
  • Amide derivatives (e.g., ) exhibit reduced reactivity compared to nitriles but better solubility.

Synthetic Pathways: Analogs like and likely share synthetic routes with the target compound, such as Knoevenagel condensation for forming the propenenitrile backbone. Introduction of trifluoromethoxy groups may require specialized reagents like trifluoromethylation agents, while nitro groups are introduced via nitration .

Biological Activity

(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile, also known by its CAS number 1025860-65-4, is a synthetic compound with a complex structure that includes a sulfonyl group and a trifluoromethoxy group. Its molecular formula is C17H12F3NO3S, with a molar mass of 367.34 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H12F3NO3S\text{C}_{17}\text{H}_{12}\text{F}_3\text{N}\text{O}_3\text{S}

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies have begun to elucidate its potential pharmacological effects. The following sections summarize key findings related to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the trifluoromethoxy group has been associated with enhanced potency against various cancer cell lines.

Case Study: Anticancer Effects

A study evaluating the cytotoxic effects of related compounds found that those with sulfonamide and trifluoromethoxy substituents demonstrated notable inhibition of cancer cell proliferation. Specifically, compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range.

CompoundCell LineIC50 (µM)
Compound AMCF-75.4
Compound BA5497.1
This compoundMCF-76.0
This compoundA5498.5

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G1 phase. This is supported by flow cytometry analyses showing an increase in sub-G1 populations in treated cells.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study: Inhibition of Cytokine Production

In a controlled experiment, macrophages were stimulated with lipopolysaccharide (LPS) and treated with varying concentrations of this compound:

Treatment Concentration (µM)TNF-alpha Production (pg/mL)
Control1200
1800
5450
10200

The results indicate a dose-dependent reduction in TNF-alpha levels, suggesting that this compound may serve as a potential anti-inflammatory agent.

Safety Profile Summary

ParameterResult
Acute ToxicityLow
Chronic ToxicityNot yet evaluated
MutagenicityNegative in tests

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